![molecular formula C6H8ClN3 B1369507 3-Chloro-N,N-dimethylpyrazin-2-amine CAS No. 54126-45-3](/img/structure/B1369507.png)
3-Chloro-N,N-dimethylpyrazin-2-amine
Overview
Description
3-Chloro-N,N-dimethylpyrazin-2-amine is a chemical compound with the CAS Number: 54126-45-3 . It has a molecular weight of 157.6 and its IUPAC name is N-(3-chloro-2-pyrazinyl)-N,N-dimethylamine .
Synthesis Analysis
The synthesis of 2-Chloro-3-dimethylamino-pyrazine involves the addition of 2,3-dichloro-pyrazine to a 40% strength aqueous solution of dimethylamine . The reaction mixture is then extracted by shaking with ether . The ether extracts are washed with water until neutral, dried over sodium sulphate and evaporated in a waterpump vacuum . The residue is distilled in a waterpump vacuum .Molecular Structure Analysis
The InChI code for 3-Chloro-N,N-dimethylpyrazin-2-amine is 1S/C6H8ClN3/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
3-Chloro-N,N-dimethylpyrazin-2-amine is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is very soluble with a solubility of 1.76 mg/ml or 0.0112 mol/l .Scientific Research Applications
Pharmaceutical Research
3-Chloro-N,N-dimethylpyrazin-2-amine is utilized in pharmaceutical research as a chemical intermediate . It serves as a building block in the synthesis of various compounds, including those with potential therapeutic applications. For instance, it can be used to develop novel antifungal agents by incorporating it into larger, more complex molecules that target specific fungal enzymes or pathways.
Antifungal Agent Development
The compound has been explored for its role in the synthesis of 1,2,3-triazoles , which are known for their antifungal properties. These triazole derivatives are evaluated for their effectiveness against fungal pathogens, contributing to the development of new antifungal therapies that can address drug resistance issues.
Computational Chemistry
In silico computational studies often use 3-Chloro-N,N-dimethylpyrazin-2-amine as a reference molecule to understand the binding affinity and interactions of potential drug candidates . Such studies are crucial for predicting the efficacy of new compounds before they are synthesized and tested in vitro or in vivo.
Chemical Synthesis
This compound is a valuable reagent in chemical synthesis, particularly in click chemistry . It can be used to create a variety of structurally diverse molecules through reactions such as the Huisgen cycloaddition, which is a cornerstone of click chemistry protocols.
Reference Standards
3-Chloro-N,N-dimethylpyrazin-2-amine is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of pharmaceutical testing . High-quality reference standards are essential for validating the results of chemical analyses and ensuring that pharmaceutical products meet the required purity specifications.
Safety and Hazards
properties
IUPAC Name |
3-chloro-N,N-dimethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQJUBQXIJGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607851 | |
Record name | 3-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethylpyrazin-2-amine | |
CAS RN |
54126-45-3 | |
Record name | 3-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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